molecular formula C16H20N6OS B6981048 1-(1-Benzothiophen-7-ylmethyl)-3-[(2-tert-butyltetrazol-5-yl)methyl]urea

1-(1-Benzothiophen-7-ylmethyl)-3-[(2-tert-butyltetrazol-5-yl)methyl]urea

Cat. No.: B6981048
M. Wt: 344.4 g/mol
InChI Key: FPSNLTBXUWFUAH-UHFFFAOYSA-N
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Description

1-(1-Benzothiophen-7-ylmethyl)-3-[(2-tert-butyltetrazol-5-yl)methyl]urea is a synthetic organic compound that combines the structural features of benzothiophene and tetrazole moieties

Properties

IUPAC Name

1-(1-benzothiophen-7-ylmethyl)-3-[(2-tert-butyltetrazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6OS/c1-16(2,3)22-20-13(19-21-22)10-18-15(23)17-9-12-6-4-5-11-7-8-24-14(11)12/h4-8H,9-10H2,1-3H3,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSNLTBXUWFUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1N=C(N=N1)CNC(=O)NCC2=CC=CC3=C2SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzothiophen-7-ylmethyl)-3-[(2-tert-butyltetrazol-5-yl)methyl]urea typically involves multiple steps:

    Formation of Benzothiophene Derivative: The initial step often involves the synthesis of a benzothiophene derivative through cyclization reactions of appropriate precursors.

    Tetrazole Introduction: The tert-butyltetrazole moiety can be introduced via a [2+3] cycloaddition reaction between an azide and an alkyne.

    Urea Formation: The final step involves the coupling of the benzothiophene and tetrazole derivatives with an isocyanate to form the urea linkage.

Industrial Production Methods: Industrial production may utilize continuous flow reactors to optimize reaction conditions, such as temperature and pressure, ensuring high yield and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzothiophen-7-ylmethyl)-3-[(2-tert-butyltetrazol-5-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the urea linkage or the tetrazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents or nucleophiles like amines and thiols are employed under controlled conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced urea derivatives or modified tetrazole rings.

    Substitution Products: Halogenated or alkylated benzothiophene derivatives.

Scientific Research Applications

1-(1-Benzothiophen-7-ylmethyl)-3-[(2-tert-butyltetrazol-5-yl)methyl]urea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(1-Benzothiophen-7-ylmethyl)-3-[(2-tert-butyltetrazol-5-yl)methyl]urea depends on its application:

    Biological Activity: It may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes like proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

    1-Benzothiophen-7-ylmethylurea: Lacks the tetrazole moiety, potentially altering its reactivity and biological activity.

    3-[(2-tert-Butyltetrazol-5-yl)methyl]urea: Lacks the benzothiophene moiety, which may affect its chemical properties and applications.

Uniqueness: 1-(1-Benzothiophen-7-ylmethyl)-3-[(2-tert-butyltetrazol-5-yl)methyl]urea is unique due to the combination of benzothiophene and tetrazole structures, providing a versatile scaffold for further functionalization and application in various fields.

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